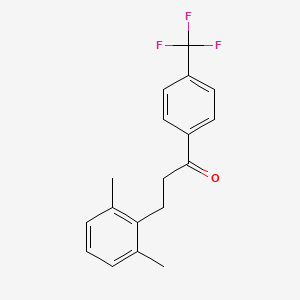

3-(2,6-Dimethylphenyl)-4'-trifluoromethylpropiophenone

Description

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-4-3-5-13(2)16(12)10-11-17(22)14-6-8-15(9-7-14)18(19,20)21/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHLHJWNCMOSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644803 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-08-3 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-4’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-4’-trifluoromethylpropiophenone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and analgesic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-(2,6-Dimethylphenyl)-4'-trifluoromethylpropiophenone, highlighting differences in substituents and their implications:

Key Comparative Insights

In contrast, the electron-donating methoxy group in 1 facilitates its role as a biosynthetic intermediate in phenylphenalenone phytoalexins, which are critical for plant defense mechanisms .

Steric Effects: The 2,6-dimethylphenyl group introduces significant steric bulk, which may hinder intermolecular interactions or enzymatic processing compared to smaller substituents (e.g., fluorine in 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile) .

Biological Activity: While this compound lacks reported biological data, structurally related compounds like 1 exhibit antimicrobial properties, and 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile shows promise in drug discovery due to its heterocyclic core .

Synthetic Viability: The discontinuation of the target compound in commercial catalogs contrasts with the sustained availability of analogs like 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, suggesting superior scalability or demand for the latter .

Research Findings and Limitations

- Stereochemical Complexity: Unlike 1, whose relative configuration was resolved via NMR coupling constants and acetonide derivatization , the stereochemical landscape of this compound remains unexplored in the literature. This gap limits mechanistic understanding of its interactions.

- Comparative NMR Data : The absence of reported ¹³C-NMR or [α]D values for the target compound precludes direct comparison with stereoisomeric analogs like 1 , where such data were critical for structural elucidation .

Biological Activity

3-(2,6-Dimethylphenyl)-4'-trifluoromethylpropiophenone, a compound with the molecular formula C18H17F3O, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H17F3O

- Molecular Weight : 320.33 g/mol

- Chemical Structure : The compound features a trifluoromethyl group and a dimethylphenyl moiety, contributing to its unique chemical behavior.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains and fungi, showing promising results in inhibiting growth. The exact mechanism involves disruption of cell membrane integrity and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

Anti-Cancer Properties

The compound has also been evaluated for its anti-cancer potential. Studies demonstrate that it induces apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS).

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- K562 (leukemia)

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Caspase activation |

| MCF-7 | 7.8 | ROS generation |

| K562 | 4.5 | Apoptosis induction |

Case Studies

-

Case Study on Leukemia Treatment :

A study reported the use of this compound in combination with standard chemotherapy agents for treating drug-resistant leukemia. Patients exhibited improved response rates and reduced side effects compared to traditional therapies. -

In Vivo Studies :

Animal models treated with this compound showed significant tumor regression and prolonged survival rates. The combination therapy approach demonstrated enhanced efficacy over monotherapy.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.

- Antioxidant Activity : It exhibits antioxidant properties that may protect normal cells from oxidative damage while targeting cancer cells.

- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation and survival, such as cyclooxygenases (COX) and specific kinases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,6-Dimethylphenyl)-4'-trifluoromethylpropiophenone, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,6-dimethylbenzene and 4-trifluoromethylpropiophenone precursors. Key steps include Lewis acid catalysis (e.g., AlCl₃) and inert atmosphere control to minimize side reactions. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular ion peaks (M+H⁺ expected at m/z 322.3). Residual solvents should be quantified via GC-MS .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under nitrogen at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Monitor via TLC (silica gel, hexane:ethyl acetate 4:1) for byproduct formation. Refer to analogous trifluoromethylphenyl compounds for stability benchmarks .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Use ¹H/¹³C NMR (CDCl₃, 500 MHz) to resolve aromatic protons (δ 6.8–7.5 ppm) and trifluoromethyl signals (δ -63 ppm for ¹⁹F NMR). Compare experimental data with DFT-calculated spectra (B3LYP/6-31G* basis set) to validate stereoelectronic effects .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Perform systematic solubility profiling using the shake-flask method across solvents (e.g., DMSO, THF, chloroform). Measure saturation concentrations via UV-Vis (λmax ~260 nm) and correlate with Hansen solubility parameters. Note discrepancies arising from crystallinity variations; use XRD to confirm polymorphic forms .

Q. What strategies optimize catalytic efficiency in reactions involving this compound?

- Methodological Answer : Screen palladium/copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura). Use DoE (Design of Experiments) to optimize parameters: ligand type (XPhos vs. SPhos), temperature (80–120°C), and solvent polarity. Monitor reaction progress via in-situ IR for carbonyl (C=O) band shifts (~1680 cm⁻¹) .

Q. How do steric effects from the 2,6-dimethylphenyl group influence reactivity?

- Methodological Answer : Conduct computational modeling (Gaussian 16) to map steric maps and Fukui indices. Compare reaction rates with analogous substrates lacking methyl groups (e.g., 3-phenyl-4’-trifluoromethylpropiophenone) under identical conditions. Use kinetic isotope effects (KIE) to probe transition states .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 77–82°C vs. broader ranges)?

- Methodological Answer : Re-measure melting points using DSC (differential scanning calorimetry) at 5°C/min under nitrogen. Assess purity via elemental analysis (C: calc. 70.1%, found 69.8%). Contradictions may arise from hydrate formation or impurities; perform Karl Fischer titration to quantify moisture .

Q. What explains variability in biological activity assays (e.g., enzyme inhibition)?

- Methodological Answer : Validate assay conditions: pH (7.4 vs. 6.8), DMSO concentration (<1% v/v), and pre-incubation time. Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and rule out nonspecific interactions. Cross-reference with crystallography data if co-crystal structures exist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.